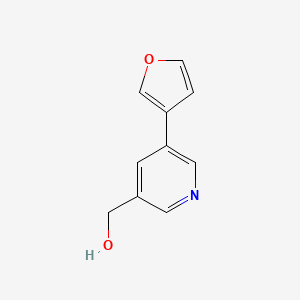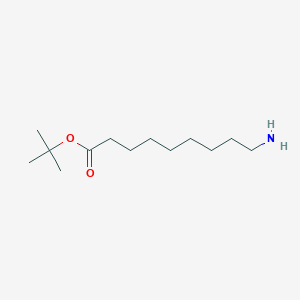
HS-Peg5-CH2CH2NH2
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
HS-Peg5-CH2CH2NH2 is a PEG-based linker for PROTACs . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . These targets can vary depending on the specific PROTAC molecule that the this compound is part of .
Mode of Action
This compound, as a part of a PROTAC molecule, joins two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule, therefore, forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound enables selective degradation of target proteins .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By forming a bridge between the E3 ubiquitin ligase and the target protein, it enables the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to a decrease in the levels of the target protein within the cell .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the PROTAC, and the susceptibility of the target protein to ubiquitination and degradation can all influence the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
HS-Peg5-CH2CH2NH2 plays a significant role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes and proteins within the cell, primarily E3 ubiquitin ligase and the target protein . The nature of these interactions is primarily binding, leading to the formation of PROTACs .
Cellular Effects
This compound influences cell function by enabling selective protein degradation . This process can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
As a PEG-based linker, it is expected to have good stability and low degradation .
Metabolic Pathways
Given its role in the formation of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg5-CH2CH2NH2 typically involves the reaction of a thiol-terminated PEG with an amine-terminated compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the thiol-amine coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solvent form to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
HS-Peg5-CH2CH2NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Major Products
Oxidation: Disulfides are the major products formed.
Substitution: Depending on the reagents used, various substituted amines and thiols can be produced.
Wissenschaftliche Forschungsanwendungen
HS-Peg5-CH2CH2NH2 is widely used in scientific research, particularly in the following fields:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Used in cell biology to study protein interactions and degradation pathways.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HS-Peg4-CH2CH2NH2: A shorter PEG linker with similar properties.
HS-Peg6-CH2CH2NH2: A longer PEG linker with extended flexibility.
HS-Peg5-CH2CH2OH: Similar structure but with a hydroxyl group instead of an amine
Uniqueness
HS-Peg5-CH2CH2NH2 is unique due to its optimal PEG length, which provides a balance between flexibility and stability, making it highly effective in forming PROTACs and facilitating selective protein degradation .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWLYNJZRFYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)




![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)






